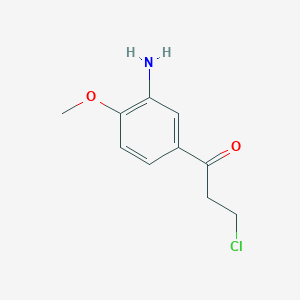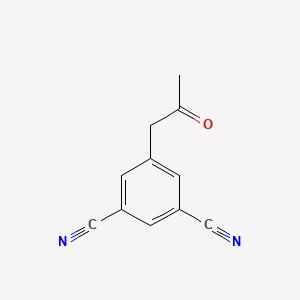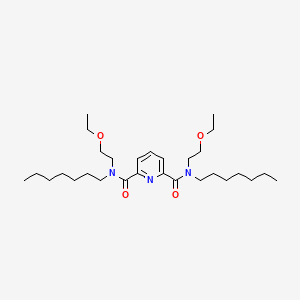
N~2~,N~6~-Bis(2-ethoxyethyl)-N~2~,N~6~-diheptylpyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of pyridinedicarboxamides, which are characterized by the presence of two carboxamide groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Introduction of Carboxamide Groups: The carboxamide groups are introduced via an amidation reaction, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of Ethoxyethyl and Heptyl Groups: The ethoxyethyl and heptyl groups are attached through alkylation reactions, where alkyl halides react with the amide nitrogen atoms under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or heptyl groups, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the original ethoxyethyl or heptyl groups.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Metal Ions: Acting as a chelating agent, it can form stable complexes with metal ions, which can influence various biochemical processes.
Interact with Biological Molecules: The compound can interact with proteins, nucleic acids, or cell membranes, potentially altering their function and leading to biological effects.
Modulate Enzymatic Activity: By binding to enzyme active sites or allosteric sites, it can modulate the activity of enzymes involved in critical biochemical pathways.
Comparison with Similar Compounds
2,6-Pyridinedicarboxamide, N2,N6-bis(2-ethoxyethyl)-N2,N6-diheptyl- can be compared with other pyridinedicarboxamide derivatives, such as:
2,6-Pyridinedicarboxamide, N2,N6-bis(2-aminoethyl)-N2,N6-diheptyl-: Similar structure but with aminoethyl groups instead of ethoxyethyl groups, leading to different chemical and biological properties.
2,6-Pyridinedicarboxamide, N2,N6-bis(2-methoxyethyl)-N2,N6-diheptyl-: Contains methoxyethyl groups, which can influence its reactivity and applications.
2,6-Pyridinedicarboxamide, N2,N6-bis(2-propoxyethyl)-N2,N6-diheptyl-:
Properties
CAS No. |
102574-32-3 |
|---|---|
Molecular Formula |
C29H51N3O4 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-N,6-N-bis(2-ethoxyethyl)-2-N,6-N-diheptylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C29H51N3O4/c1-5-9-11-13-15-20-31(22-24-35-7-3)28(33)26-18-17-19-27(30-26)29(34)32(23-25-36-8-4)21-16-14-12-10-6-2/h17-19H,5-16,20-25H2,1-4H3 |
InChI Key |
GYTMDHALHSUHKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCOCC)C(=O)C1=NC(=CC=C1)C(=O)N(CCCCCCC)CCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


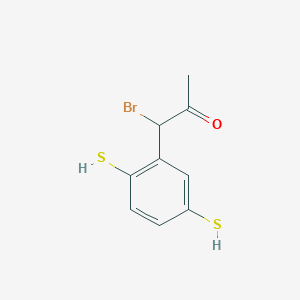
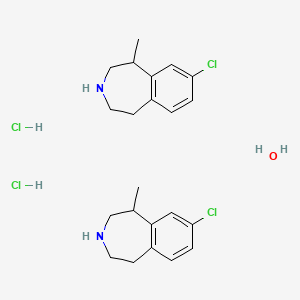
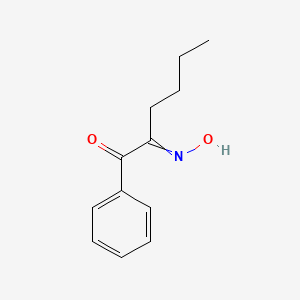


![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
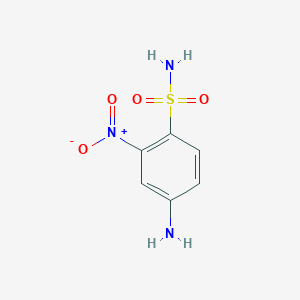

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
